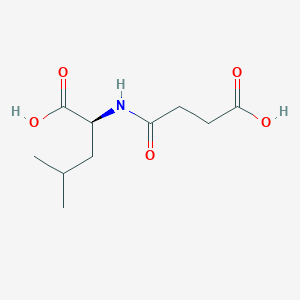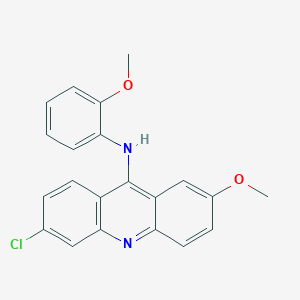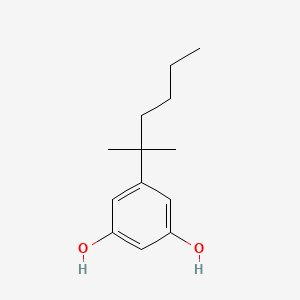
5-(2-Methylhexan-2-YL)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methylhexan-2-yl)benzene-1,3-diol, also known as 2-Methyl-2-(3,5-dihydroxyphenyl)hexane, is a chemical compound with the molecular formula C₁₃H₂₀O₂ and a molecular weight of 208.297 g/mol . This compound is characterized by the presence of a benzene ring substituted with two hydroxyl groups and a 2-methylhexan-2-yl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylhexan-2-yl)benzene-1,3-diol typically involves the reaction of resorcinol with an appropriate alkylating agent under controlled conditions. One common method involves the use of trifluoroacetic acid to produce an acetate ester, which is then reacted with ethylene oxide to form an ether. This ether is subsequently reacted with 2,4,5-octane triol to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
化学反応の分析
Types of Reactions
5-(2-Methylhexan-2-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
5-(2-Methylhexan-2-yl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including neuroprotective properties.
Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection.
Industry: Utilized in the production of specialty chemicals and as a precursor for other compounds.
作用機序
The mechanism of action of 5-(2-Methylhexan-2-yl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation.
類似化合物との比較
Similar Compounds
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol)
- Guaiacol (2-methoxyphenol)
Uniqueness
5-(2-Methylhexan-2-yl)benzene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other methylbenzenediols. Its 2-methylhexan-2-yl group provides steric hindrance and influences its reactivity and interactions with other molecules .
特性
CAS番号 |
22930-09-2 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC名 |
5-(2-methylhexan-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C13H20O2/c1-4-5-6-13(2,3)10-7-11(14)9-12(15)8-10/h7-9,14-15H,4-6H2,1-3H3 |
InChIキー |
OGJCBOZUYODQMK-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)(C)C1=CC(=CC(=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B14132567.png)

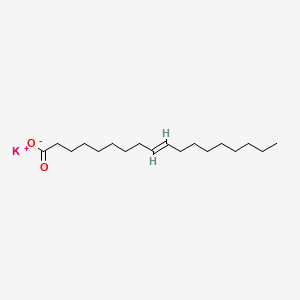
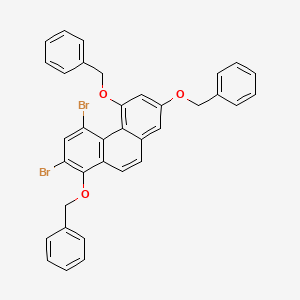
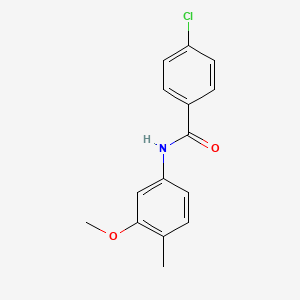
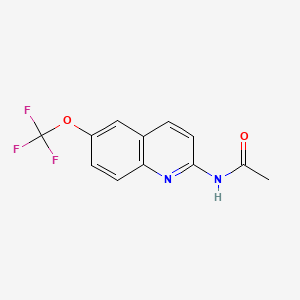
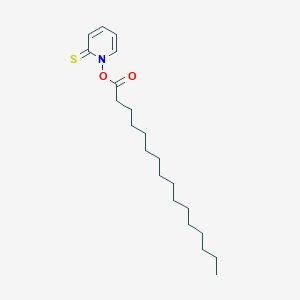
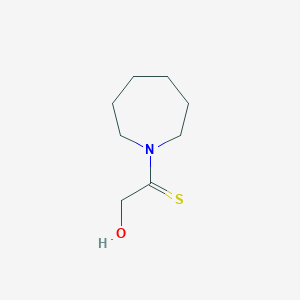
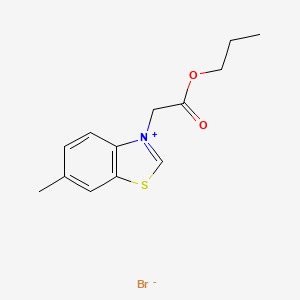
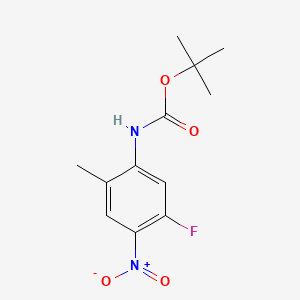
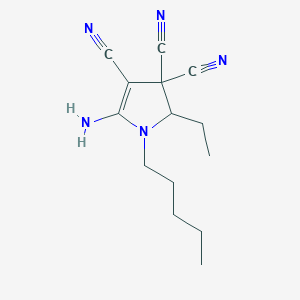
![1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B14132658.png)
